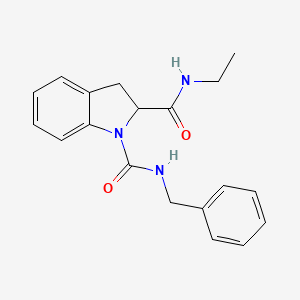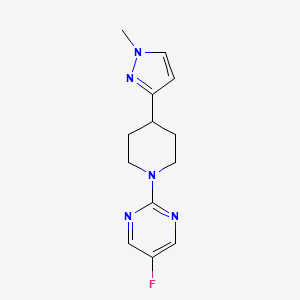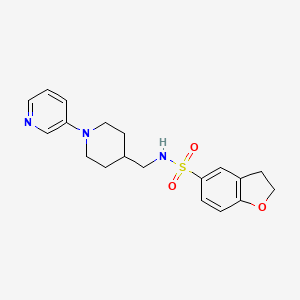
1-(Piperazin-1-yl)propan-1-one hydrochloride
Vue d'ensemble
Description
1-(Piperazin-1-yl)propan-1-one is a substance used in laboratory chemicals and for the manufacture of substances. It is also used in scientific research and development . Its molecular formula is C7H14N2O .
Synthesis Analysis
While specific synthesis methods for 1-(Piperazin-1-yl)propan-1-one hydrochloride were not found, related compounds have been synthesized through multi-step procedures . For example, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized .Molecular Structure Analysis
The InChI code for 1-(Piperazin-1-yl)propan-1-one hydrochloride is 1S/C7H14N2O.ClH/c1-2-7(10)9-5-3-8-4-6-9;/h2,8H,1,3-6H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(Piperazin-1-yl)propan-1-one hydrochloride has a molecular weight of 194.66 . It is an oil at room temperature .Applications De Recherche Scientifique
Serotonin Receptor Studies
1-(Piperazin-1-yl)propan-1-one hydrochloride has been utilized in the study of serotoninergic receptors, particularly the 5-HT 1A receptor . This application is crucial in understanding the binding affinity and functional selectivity of compounds that can modulate this receptor, which is implicated in various neurological disorders.
Synthesis of Urapidil
This compound serves as an intermediate in the synthesis of urapidil , a medication used to treat high blood pressure. The process involves the use of 1-(Piperazin-1-yl)propan-1-one hydrochloride in a reaction sequence that leads to the formation of urapidil, showcasing its importance in pharmaceutical synthesis.
Antimicrobial Activity
Research has shown that derivatives of 1-(Piperazin-1-yl)propan-1-one exhibit antibacterial activity . This application is significant for the development of new antibiotics, especially in the face of rising antibiotic resistance.
Biological Activity of Carbazole Derivatives
The compound has been used to create novel carbazole derivatives with potential antimicrobial properties . These studies are part of ongoing efforts to discover new biologically active molecules that can serve as effective antimicrobial agents.
Chemical Safety and Handling
1-(Piperazin-1-yl)propan-1-one hydrochloride is also studied for its safety profile, including its flash point and hazard statements, which are essential for safe laboratory practices . Understanding these properties ensures that researchers handle the compound appropriately to prevent accidents.
Safety and Hazards
1-(Piperazin-1-yl)propan-1-one is classified as Acute Tox. 4 (Oral), Acute Tox. 4 (Dermal), Acute Tox. 4 (Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
Propriétés
IUPAC Name |
1-piperazin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-2-7(10)9-5-3-8-4-6-9;/h8H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUHSYFMUXFAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCNCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-yl)propan-1-one hydrochloride | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2776431.png)
![(2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2776432.png)
![1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2776435.png)
![N-(2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2776436.png)
![N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2776438.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(diethylsulfamoyl)benzoate](/img/structure/B2776439.png)



![2,2-dimethyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2776447.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide](/img/structure/B2776448.png)